7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Overview
Description
7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of benzothiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the bromination of a precursor benzothiadiazine compound. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the dioxide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atom and dioxide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-chloro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: This compound has a similar core structure but includes additional chlorine and methyl groups, which can alter its reactivity and applications.
2H-1,2,4-Benzothiadiazin-3-amine, 7-bromo-N-ethyl-, 1,1-dioxide:
Uniqueness
7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific combination of bromine and dioxide functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJWRYVVYUVXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435766 | |
Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-bromo-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-71-0 | |
Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-bromo-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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